N-methyl-3-(piperidin-2-yl)propanamide hydrochloride
Overview
Description
N-methyl-3-(piperidin-2-yl)propanamide hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a white crystalline powder that is soluble in water and has a molecular weight of 243.8 g/mol. MPHP is a relatively new drug that has gained popularity among drug users due to its stimulant effects. The purpose of
Scientific Research Applications
Structural Analysis and Theoretical Calculations
- Structural Characterization : The crystal structure of the hydrochloride of a fentanyl analogue was determined, showcasing the potential for analyzing similar compounds' structures and interactions within their crystalline forms. This research aids in understanding the molecular geometry and interactions that might contribute to the biological activity of such compounds (Jimeno et al., 2003).
Drug Design and Synthesis
- Analgesia Research : Derivatives of N-methyl-3-(piperidin-2-yl)propanamide have been explored for their analgesic properties, indicating their potential application in designing long-acting analgesics (Jimeno et al., 2003).
- Alzheimer's Disease : New heterocyclic derivatives have been synthesized to evaluate drug candidates for Alzheimer’s disease, showcasing the compound's role in creating potential treatments for neurodegenerative disorders (Rehman et al., 2018).
- Anticancer Research : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as promising anticancer agents, highlighting the compound's utility in cancer treatment research (Rehman et al., 2018).
Antimicrobial Activity
- Pathogen Inhibition : Derivatives were tested against pathogens of Lycopersicon esculentum (tomato plants), demonstrating significant antimicrobial activities. This suggests the compound's potential application in agricultural or medicinal antimicrobial research (Vinaya et al., 2009).
properties
IUPAC Name |
N-methyl-3-piperidin-2-ylpropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-10-9(12)6-5-8-4-2-3-7-11-8;/h8,11H,2-7H2,1H3,(H,10,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXKHFPTEPHXTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(piperidin-2-yl)propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.